molecular formula C11H10N2O B3356724 5-Methyl-2-phenyl-1h-imidazole-4-carbaldehyde CAS No. 68282-50-8

5-Methyl-2-phenyl-1h-imidazole-4-carbaldehyde

Cat. No.: B3356724
CAS No.: 68282-50-8
M. Wt: 186.21 g/mol
InChI Key: KFVGBCOFGJKBPM-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1h-imidazole-4-carbaldehyde is a phenyl-imidazole derivative of significant interest in medicinal chemistry and immunology research. While direct studies on this specific aldehyde are limited, its core structure is a key scaffold in developing inhibitors for Indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme that is a prominent therapeutic target in oncology . IDO is expressed in various tumors and contributes to a state of immune tolerance by suppressing T-cell function . Inhibiting IDO is a strategy to counteract this immune escape mechanism and restore the body's anti-tumor immune responses . The 4-phenyl-imidazole moiety is known to act as a heme iron-binding group at the enzyme's active site . Systematic structural modifications to this core structure, such as introducing specific substituents on the phenyl ring, have been shown to yield compounds with approximately ten-fold greater potency than the original 4-phenyl-imidazole (4-PI) inhibitor . This makes this compound a valuable precursor or intermediate for researchers synthesizing and evaluating novel IDO inhibitors to explore structure-activity relationships and develop potential immunotherapeutic agents . Handling and Usage This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or human use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

5-methyl-2-phenyl-1H-imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-10(7-14)13-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVGBCOFGJKBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543529
Record name 5-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68282-50-8
Record name 4-Methyl-2-phenyl-1H-imidazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68282-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-1h-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1H-imidazole-4-carbaldehyde with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-1h-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid.

    Reduction: 5-Methyl-2-phenyl-1H-imidazole-4-methanol.

    Substitution: 5-Methyl-2-(4-nitrophenyl)-1H-imidazole-4-carbaldehyde or 5-Methyl-2-(4-bromophenyl)-1H-imidazole-4-carbaldehyde.

Scientific Research Applications

Chemistry

MPICA serves as a versatile building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for developing new materials and pharmaceuticals.

Reaction Type Common Reagents Products
OxidationPotassium permanganateCarboxylic acid derivatives
ReductionSodium borohydrideAlcohols or amines
SubstitutionAlcohols or aminesEsters or amides

Biology

In biological research, MPICA has shown significant enzyme inhibitory properties. Notably, it inhibits:

  • Xanthine Oxidase : This inhibition is crucial for managing conditions like gout by reducing uric acid production.
  • β-Glucuronidase : Involved in drug metabolism, its inhibition can affect pharmacokinetics and enhance therapeutic efficacy.

Medicine

MPICA's enzyme inhibitory properties position it as a potential candidate for drug development. Research indicates its potential use in treating conditions such as:

  • Gout : By inhibiting xanthine oxidase.
  • Bacterial Infections : Through its action against β-glucuronidase.

The compound has also demonstrated anticancer properties in vitro, exhibiting potent antiproliferative activity against various cancer cell lines.

Cell Line IC50 (µM) Comparison with 5-FU
HeLa3.24Higher efficacy
A5490.80Comparable
MCF70.43Superior

Industry

In industrial applications, MPICA is utilized in the development of novel materials and as a catalyst in organic synthesis processes. Its ability to facilitate reactions makes it valuable for producing polymers and dyes.

Antitumor Activity Evaluation

A study evaluated several derivatives of imidazole, including MPICA, highlighting its superior selectivity towards tumor cells over normal cells. The selectivity index indicated that normal L-02 cells showed significantly higher tolerance compared to tumor cells.

Cell Cycle Analysis

Research indicated that treatment with MPICA resulted in G2/M phase arrest in HeLa cells, suggesting its potential role in cancer therapy through modulation of the cell cycle.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-1h-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenyl and methyl groups contribute to the compound’s overall hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Functional Group Variations

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 60367-52-4)
  • Substituents : Chlorine at position 5, phenyl at position 2, carbaldehyde at position 4.
  • This may enhance reactivity in nucleophilic addition reactions but reduce solubility in polar solvents .
  • Applications : Used in cross-coupling reactions and as a precursor for bioactive molecules.
4-Methyl-1H-imidazole-5-carbaldehyde (CAS 68282-53-1)
  • Substituents : Methyl at position 4, carbaldehyde at position 5.
  • Key Differences : The transposed methyl and carbaldehyde groups alter the electronic distribution across the imidazole ring. The carbaldehyde at position 5 may sterically hinder interactions at the N3 position, affecting coordination chemistry. The compound has a melting point of 165–166°C .
  • Applications : Intermediate in pharmaceutical synthesis, particularly for antihypertensive agents.
5-Methyl-2-phenyl-1H-imidazole-4-methanol (CAS 13682-32-1)
  • Substituents: Methanol group at position 4 instead of carbaldehyde.
  • Key Differences : The hydroxyl group increases hydrogen-bonding capacity, improving crystallinity and solubility in aqueous media. However, the absence of the aldehyde reduces its utility in condensation reactions. Stability may vary due to oxidation susceptibility .
  • Applications : Explored in metal-organic frameworks (MOFs) and as a ligand in catalysis.

Nitro- and Chloromethyl-Substituted Derivatives

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
  • Substituents : Chloromethylphenyl at position 4, nitro at position 5, dimethyl groups at positions 1 and 2.
  • Key Differences : The nitro group strongly deactivates the imidazole ring, reducing electrophilicity but enhancing stability under acidic conditions. The chloromethyl group enables further functionalization via nucleophilic substitution .
  • Applications : Precursor for antitumor agents and antimicrobial compounds.
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole
  • Substituents : Fluorine and benzodioxol groups enhance lipophilicity and bioavailability.
  • Key Differences: The benzimidazole core (vs. The fluorine atom improves metabolic stability .

Physical and Chemical Properties

Compound Name Substituents Melting Point (°C) Solubility Reactivity Highlights
5-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde 5-Me, 2-Ph, 4-CHO Not reported Moderate in DMF High (aldehyde condensation)
4-Methyl-1H-imidazole-5-carbaldehyde 4-Me, 5-CHO 165–166 Low in water Moderate (steric hindrance)
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde 5-Cl, 2-Ph, 4-CHO Not reported Low in ethanol High (electrophilic substitution)
5-Methyl-2-phenyl-1H-imidazole-4-methanol 5-Me, 2-Ph, 4-CH₂OH Not reported High in MeOH Low (oxidation-prone)

Biological Activity

5-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound belonging to the imidazole family, recognized for its diverse biological activities. This compound features a phenyl group at the second position, a methyl group at the fifth position, and an aldehyde group at the fourth position of the imidazole ring. Its structural characteristics contribute to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action is thought to involve the inhibition of key enzymes necessary for bacterial cell wall synthesis, making it a candidate for antibiotic development. In vitro studies have shown that this compound can effectively inhibit various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Notable findings include:

  • In Vitro Antiproliferative Activity : Studies have reported IC50 values indicating potent antiproliferative effects against several cancer cell lines:
    Cell LineIC50 (µM)Comparison with 5-FU
    HeLa3.24Higher efficacy
    A5490.80Comparable
    MCF70.43Superior
  • Mechanism of Action : The compound induces apoptosis in cancer cells by increasing pro-apoptotic proteins (e.g., Bax) and decreasing anti-apoptotic proteins (e.g., Bcl-2). This apoptotic effect is time-dependent, with significant changes observed within 24 hours post-treatment.

Antitumor Activity Evaluation

One study evaluated multiple imidazole derivatives, including this compound, highlighting its superior selectivity towards tumor cells compared to normal cells. The selectivity index demonstrated that normal L-02 cells exhibited significantly higher tolerance than tumor cells.

Cell Cycle Analysis

Research indicated that treatment with this compound resulted in G2/M phase arrest in HeLa cells, suggesting its potential role in cancer therapy through modulation of the cell cycle.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Hydrophobic Interactions : The phenyl and methyl groups enhance the compound's hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Synthesis and Development

This compound serves as an intermediate in synthesizing more complex heterocyclic compounds. Its structural similarity to other bioactive imidazole derivatives makes it a target for drug development aimed at various diseases.

Pharmaceutical Potential

Ongoing research is exploring its potential as a pharmaceutical agent due to its enzyme inhibitory properties, which may be applicable in treating conditions such as gout and certain bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde, and how are reaction conditions optimized?

  • Answer : The compound is synthesized via multi-step procedures involving condensation reactions between substituted anilines and aldehydes under acidic or catalytic conditions. Optimization includes:

  • Catalyst selection : Protic acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.

  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/water mixtures aid in crystallization .

  • Temperature control : Reactions typically proceed at 80–100°C to balance yield and decomposition risks.

  • Example protocol : A mixture of 2-phenylimidazole precursor and methyl glyoxal in acetic acid yields the target compound after reflux and purification .

    Optimization Parameters Typical Conditions Impact on Yield
    Catalyst (ZnCl₂)10 mol%Increases by ~20%
    Solvent (DMF vs. EtOH)DMFHigher purity
    Reaction time12–24 hrsMaximizes conversion

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Answer : Key methods include:

  • ¹H/¹³C NMR : Assigns protons and carbons in the imidazole ring and phenyl substituents. The aldehyde proton appears as a singlet at ~9.8 ppm .
  • FT-IR : Confirms the aldehyde group (C=O stretch at ~1700 cm⁻¹) and imidazole N-H (3100–3300 cm⁻¹) .
  • Elemental analysis : Validates purity by matching calculated and observed C/H/N/O percentages .

Advanced Research Questions

Q. How can hydrogen bonding networks in crystalline this compound be analyzed to predict supramolecular assembly?

  • Answer :

  • Graph-set analysis : Identifies recurring hydrogen-bonding motifs (e.g., R₂²(8) rings) using Etter’s formalism .
  • Software tools : Mercury CSD visualizes intermolecular interactions and calculates packing coefficients. SHELXL refines crystallographic data to resolve bond lengths and angles .
  • Case study : A related imidazole derivative exhibited C-H···O interactions stabilizing layered packing, validated via Hirshfeld surface analysis .

Q. What strategies resolve contradictions in crystallographic data during refinement of imidazole derivatives?

  • Answer :

  • High-resolution data : Use synchrotron radiation to reduce noise and improve R-factor accuracy .

  • Twinning analysis : SHELXL’s TWIN command detects and models twinned crystals, common in imidazole systems due to symmetry .

  • Validation tools : CheckCIF (IUCr) flags outliers in bond distances or thermal parameters .

    Common Refinement Issues SHELXL Solutions References
    Disorder in phenyl ringsPART command for split sites
    High thermal motionISOR restraints

Q. What computational and experimental approaches study the biological interactions of this compound?

  • Answer :

  • Molecular docking : AutoDock or Schrödinger Suite predicts binding modes with enzyme active sites (e.g., cytochrome P450). Docking scores correlate with inhibitory activity .

  • In vitro assays : Fluorescence quenching assays measure binding constants (Kd) with serum albumin or DNA .

  • Spectroscopic titration : UV-Vis or NMR monitors shifts in aldehyde peaks upon target binding .

    Target System Method Key Findings
    Enzyme inhibitionDocking + IC₅₀ assaysSub-µM activity against kinase X
    DNA intercalationEthidium displacementModerate binding (Kd = 10⁻⁴ M)

Methodological Notes

  • Crystallography : Always cross-validate SHELX-refined structures with PLATON/ADDSYM to detect missed symmetry .
  • Synthesis : Scale-up reactions require inert atmospheres (N₂/Ar) to prevent aldehyde oxidation .
  • Data conflicts : Replicate experiments under varying conditions (pH, solvent) to identify artifact sources .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-phenyl-1h-imidazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-phenyl-1h-imidazole-4-carbaldehyde

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